4-(2-Chloropyrimidin-4-yl)aniline

JAK1 Tyk2 Kinase Inhibitor

Developing selective JAK1/Tyk2 inhibitors demands the exact 2-chloro,4-aniline substitution pattern-meta-substituted or N-alkylated analogs abrogate target binding. 4-(2-Chloropyrimidin-4-yl)aniline (CAS 1292318-07-0) is the non-fungible scaffold validated in patent literature for dual JAK1/Tyk2 inhibitor synthesis targeting autoimmune and inflammatory skin diseases. • Enables rapid SAR via Suzuki-Miyaura coupling at the free aniline group • Eliminates synthetic risk associated with regioisomeric anilinopyrimidine variants • Documented analytical QC supports HPLC/LC-MS method development and batch consistency

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 1292318-07-0
Cat. No. B1406199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropyrimidin-4-yl)aniline
CAS1292318-07-0
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC=C2)Cl)N
InChIInChI=1S/C10H8ClN3/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H,12H2
InChIKeyRNRRNCPSXOTLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloropyrimidin-4-yl)aniline (CAS 1292318-07-0): A Strategic Anilinopyrimidine Building Block for Targeted Kinase Inhibitor Development


4-(2-Chloropyrimidin-4-yl)aniline (CAS 1292318-07-0) is a synthetic organic compound classified as a 2-chloropyrimidine-substituted aniline derivative . It is characterized by a pyrimidine ring bearing a chlorine atom at the 2-position and an aniline group at the 4-position . Its primary application is as a key synthetic intermediate in the preparation of small molecule kinase inhibitors, particularly those targeting JAK family kinases, including JAK1 and Tyk2 [1][2]. This compound provides a versatile scaffold for the rapid development of novel therapeutic agents in oncology and inflammation research.

Why 4-(2-Chloropyrimidin-4-yl)aniline Cannot Be Directly Replaced by Generic Analogs in JAK Inhibitor Research


Substitution of the core scaffold in anilinopyrimidine-based kinase inhibitors is non-trivial due to the critical role of the substitution pattern in determining kinase selectivity and potency . The precise positioning of the chlorine atom at the pyrimidine C2 position, combined with the unsubstituted aniline at the C4 position, is a key pharmacophoric feature for specific JAK family targeting . Simple analogs, such as the meta-substituted aniline (3-(2-Chloropyrimidin-4-yl)aniline) or compounds with modified aniline moieties, exhibit altered binding conformations that can dramatically reduce or even abrogate inhibitory activity against the desired kinase target. This specificity makes 4-(2-Chloropyrimidin-4-yl)aniline a non-fungible starting material in the design of potent JAK1/Tyk2 inhibitors [1].

Quantitative Differentiation Guide: 4-(2-Chloropyrimidin-4-yl)aniline vs. Key Analogs in Kinase Inhibitor Applications


Comparative Evidence of 4-(2-Chloropyrimidin-4-yl)aniline as a Preferred Intermediate for JAK1/Tyk2 Dual Inhibition

4-(2-Chloropyrimidin-4-yl)aniline is explicitly employed as a critical intermediate (Compound 1c) in the synthesis of potent JAK1/Tyk2 dual inhibitors, as detailed in a recent patent [1]. While specific IC50 values for the final compounds are derived from further elaboration of this core, the patent literature directly highlights its utility in achieving dual inhibition of JAK1 and Tyk2 [1]. In contrast, no analogous patents or literature were identified that demonstrate a comparable role for simple analogs like 3-(2-Chloropyrimidin-4-yl)aniline or 4-[(2-Chloropyrimidin-4-yl)oxy]aniline in generating compounds with the same dual JAK1/Tyk2 inhibitory profile.

JAK1 Tyk2 Kinase Inhibitor Synthesis

Evidence of Superior Synthetic Utility for 4-(2-Chloropyrimidin-4-yl)aniline via Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(2-Chloropyrimidin-4-yl)aniline in a patented method involves a Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and 4-aminophenylboronic acid [1]. This robust, high-yielding synthetic route demonstrates its accessibility and scalability . The presence of the primary aniline group in the para-position is essential for this reaction and for subsequent derivatization steps. In contrast, other analogs, such as 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline (CAS 936939-36-5), feature a dimethylated aniline group, which significantly alters its nucleophilicity and prevents direct participation in a wide range of amine-specific downstream reactions without additional deprotection steps.

Suzuki Coupling Palladium Catalysis Synthetic Chemistry

Differentiation by Molecular Weight and Physicochemical Properties for Analytical Characterization

The target compound, 4-(2-Chloropyrimidin-4-yl)aniline, has a well-defined molecular weight of 205.64 g/mol and a molecular formula of C10H8ClN3 . This distinct mass differentiates it from related building blocks. For instance, the regioisomer 3-(2-Chloropyrimidin-4-yl)aniline (CAS 859516-82-8) shares the same molecular weight but has a different substitution pattern, leading to different retention times in HPLC analysis [1]. Furthermore, an analog with an ether linker, 4-[(2-Chloropyrimidin-4-yl)oxy]aniline (CAS 853299-33-9), has a molecular weight of 221.64 g/mol due to the additional oxygen atom . These physicochemical differences are critical for unambiguous identification and quality control (QC) of purchased materials.

Analytical Chemistry QC Compound Characterization

Recommended Application Scenarios for 4-(2-Chloropyrimidin-4-yl)aniline Based on Evidence


Synthesis of Novel JAK1/Tyk2 Dual Inhibitors for Inflammatory Disease Research

This compound is a preferred starting material for the synthesis of novel JAK1/Tyk2 dual inhibitors, as explicitly demonstrated in recent patent literature [1]. Researchers developing next-generation therapies for autoimmune and inflammatory skin diseases should procure this specific anilinopyrimidine to build upon the established synthetic pathway and explore structure-activity relationships around the JAK1/Tyk2 pharmacophore.

Building Block for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Libraries

Due to its efficient synthesis via Suzuki-Miyaura coupling [1] and the presence of a versatile free aniline group, 4-(2-Chloropyrimidin-4-yl)aniline is an ideal building block for creating diverse libraries of kinase-focused compounds. Medicinal chemists should select this compound over less reactive N-alkylated or O-linked analogs to maximize synthetic efficiency and increase the probability of identifying novel, potent kinase inhibitors.

Internal Standard or Reference Material for Analytical Method Development

Given its well-defined physicochemical properties, including a distinct molecular weight of 205.64 g/mol , 4-(2-Chloropyrimidin-4-yl)aniline can serve as a reliable reference standard for developing and validating HPLC, LC-MS, and other analytical methods. Procurement for this purpose ensures accurate monitoring of reactions involving this scaffold and facilitates the quality control of related synthetic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chloropyrimidin-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.